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molecular formula C14H17BrO4 B1589225 Diethyl 2-(4-bromobenzyl)malonate CAS No. 70146-78-0

Diethyl 2-(4-bromobenzyl)malonate

Cat. No. B1589225
M. Wt: 329.19 g/mol
InChI Key: XUINVWBCZQIJHR-UHFFFAOYSA-N
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Patent
US08633212B2

Procedure details

Diethyl 2-(4-bromobenzyl)malonate (40 g, 13 mmol) and KOH (42.8 g, 76 mmol) was dissolved in a mixture of HOAc-H2O-THF (1:2:3, 200 mL), the mixture was refluxed for 12 hours. The solvent was removed in vacuo, the residue was added HCl aqueous, then extracted with EtOAc, washed with brine, dried over Na2SO4, concentrated to give 2-(4-bromobenzyl)malonic acid (31 g, 95%).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
42.8 g
Type
reactant
Reaction Step One
Name
HOAc-H2O THF
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:19]=[CH:18][C:5]([CH2:6][CH:7]([C:13]([O:15]CC)=[O:14])[C:8]([O:10]CC)=[O:9])=[CH:4][CH:3]=1.[OH-].[K+]>OC(C)=O.O.C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:6][CH:7]([C:8]([OH:10])=[O:9])[C:13]([OH:15])=[O:14])=[CH:18][CH:19]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(CC(C(=O)OCC)C(=O)OCC)C=C1
Name
Quantity
42.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
HOAc-H2O THF
Quantity
200 mL
Type
solvent
Smiles
OC(=O)C.O.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was added HCl aqueous
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(CC(C(=O)O)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 873.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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